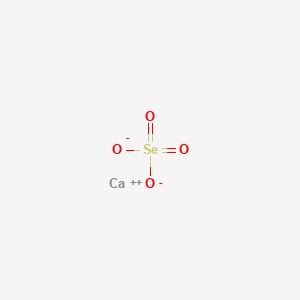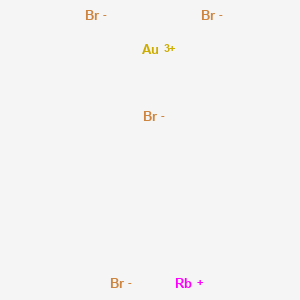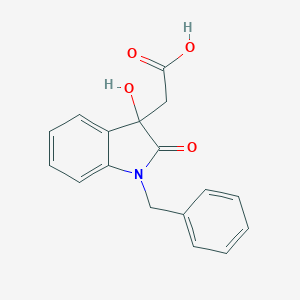
(1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a category with diverse biological activities and has been the subject of various structural and chemical analyses to understand its behavior and potential applications.
Synthesis Analysis
The synthesis involves complex reactions, often starting from readily available substrates. For instance, Lewer (1987) describes an improved synthesis route for a related compound via base-induced condensation reactions, highlighting the intricacies of synthesizing such molecules (Lewer, 1987).
Molecular Structure Analysis
The molecular structure is determined using X-ray diffraction and quantum chemical calculations, providing insights into the compound's electron density and intermolecular interactions. Wang et al. (2016) discuss the charge density and molecular dynamics of a biologically active molecule, highlighting the role of hydrogen bonding and charge separation in stabilizing the molecular structure (Wang et al., 2016).
Chemical Reactions and Properties
The compound's reactivity can be influenced by its environment, as demonstrated by Gioiello et al. (2011), who explored the Lewis acid-induced decomposition of a similar diazo compound. The study underscores the effect of reaction conditions on product distribution and highlights both cationic and noncationic pathways (Gioiello et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding how this compound behaves under different conditions. These properties are determined using techniques like X-ray crystallography and spectroscopy.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other compounds, are essential for predicting the compound's behavior in chemical reactions and biological systems. Studies like those by Davidek et al. (2006) on the formation of acetic acid in related reactions provide insight into the compound's potential reactivity and decomposition pathways (Davidek et al., 2006).
Applications De Recherche Scientifique
Bacterial Catabolism and Plant Hormone Degradation
A study by Laird, Flores, and Leveau (2020) delves into the bacterial catabolism of indole-3-acetic acid (IAA), which shares a structural similarity with the specified compound. The research highlights the existence of microorganisms capable of degrading IAA, a plant growth hormone, suggesting potential applications in bioremediation and agricultural biotechnology to manage hormone levels in plants and soils (Laird, Flores, & Leveau, 2020).
Advanced Oxidation Processes for Environmental Cleanup
Qutob et al. (2022) reviewed the degradation of acetaminophen, a common pharmaceutical compound, using advanced oxidation processes (AOPs). This study underscores the versatility of AOPs in breaking down complex organic molecules, hinting at the potential for similar compounds to be targeted for environmental detoxification efforts (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Synthesis and Biological Activity of Salicylic Acid Derivatives
Tjahjono et al. (2022) focused on the synthesis, characterization, and application of salicylic acid derivatives, exploring their anti-inflammatory and analgesic activities. This review highlights the potential of structurally related compounds in drug development, offering insights into the therapeutic applications of complex indole derivatives (Tjahjono, Caroline, Foe, Karnati, Ergün, Esar, Wijaya, Hadinugroho, Kusindarta, & Wihadmadyatami, 2022).
Indole Synthesis in Organic Chemistry
Research by Taber and Tirunahari (2011) reviews the classification and methods of indole synthesis, which is relevant for the chemical manipulation and synthesis of the target compound. Their comprehensive analysis provides a foundation for understanding the synthetic pathways that could be employed for its derivation and modification (Taber & Tirunahari, 2011).
Antioxidant Properties of Hydroxycinnamic Acids
A study by Razzaghi-Asl et al. (2013) on hydroxycinnamic acids (HCAs) discusses structure-activity relationships, emphasizing the importance of unsaturated bonds and hydroxy groups for antioxidant activity. This insight is valuable for assessing the potential biological activities of similarly structured compounds (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
2-(1-benzyl-3-hydroxy-2-oxoindol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-15(20)10-17(22)13-8-4-5-9-14(13)18(16(17)21)11-12-6-2-1-3-7-12/h1-9,22H,10-11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEBDCHEEHJJIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389885 |
Source


|
| Record name | (1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid | |
CAS RN |
13672-23-6 |
Source


|
| Record name | (1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

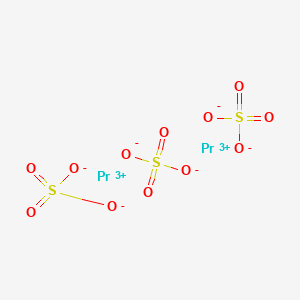
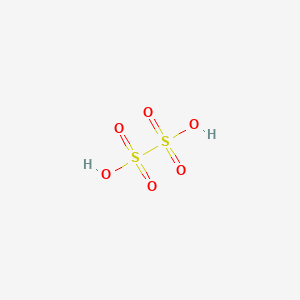

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)


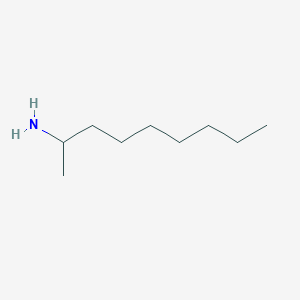
![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)
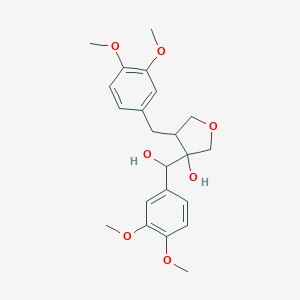
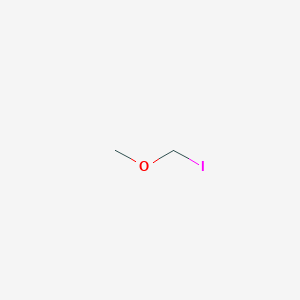
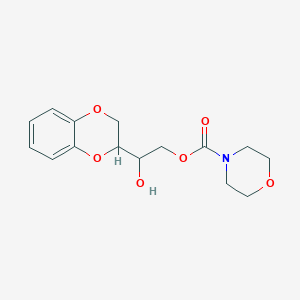
![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)
